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Compound of Interest

Compound Name: Ac-Lys-AMC

Cat. No.: B556373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the kinetics of

Histone Deacetylases (HDACs) using acetyl-lysine-7-amino-4-methylcoumarin (Ac-Lys-AMC)

and structurally similar fluorogenic substrates. These assays are fundamental in basic research

to understand HDAC biology and crucial in drug discovery for the screening and

characterization of HDAC inhibitors.

Introduction
Histone deacetylases are a class of enzymes that play a pivotal role in the epigenetic

regulation of gene expression by removing acetyl groups from lysine residues on both histone

and non-histone proteins.[1] This deacetylation generally leads to a more condensed chromatin

structure, repressing gene transcription.[2] Dysregulation of HDAC activity is implicated in

various diseases, including cancer and inflammatory disorders, making them significant

therapeutic targets.[3]

The use of fluorogenic substrates, such as Ac-Lys-AMC and its derivatives like Boc-Lys(Ac)-

AMC, provides a sensitive and continuous or semi-continuous method for measuring HDAC

activity, well-suited for high-throughput screening.[4] The assay is based on a coupled

enzymatic reaction, providing a quantitative measure of HDAC activity.[5]
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The measurement of HDAC activity using Ac-Lys-AMC type substrates is typically a two-step

enzymatic process.

Deacetylation: An active HDAC enzyme removes the acetyl group from the lysine residue of

the substrate.

Development: A developing enzyme, typically trypsin, recognizes and cleaves the peptide

bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-

methylcoumarin (AMC) moiety.

The resulting fluorescence intensity is directly proportional to the amount of AMC released,

which in turn is a measure of the HDAC activity. The presence of an HDAC inhibitor will reduce

or prevent this fluorescence signal.

Quantitative Data Summary
The following table summarizes kinetic parameters for various HDAC isoforms with fluorogenic

AMC-containing substrates. It is important to note that kinetic parameters are highly dependent

on the specific substrate and assay conditions.

HDAC Isoform Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

HDAC1
Boc-Lys(Ac)-

AMC
58.89 N/A N/A

HDAC3/NCoR2
Ac-LGK(Ac)-

AMC
10.3 ± 1.1 0.48 ± 0.02 47,000 ± 5,000

HDAC8

Ac-

RHKK(acetyl)-

AMC

251 ± 7.75
0.0201 ±

0.00930
80.1 ± 12.3

HDAC11 Peptide 1* ~15-20 ~0.04 ~11,000-13,000

*Note: Peptide 1 is a proprietary myristoylated peptide substrate. N/A indicates data not

available in the searched resources. The data presented is compiled from multiple sources for

comparison.
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Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Kinetic
Parameters (Km and Vmax)
This protocol describes how to determine the Km and Vmax of an HDAC enzyme with a

fluorogenic substrate like Boc-Lys(Ac)-AMC.

Materials:

Recombinant human HDAC enzyme (e.g., HDAC1)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

Developer solution: Trypsin in HDAC Assay Buffer (e.g., final concentration of 100 µg/mL)

HDAC inhibitor (e.g., SAHA or Trichostatin A) for reaction termination/control

DMSO

Black, flat-bottom 96- or 384-well microplates

Fluorescence microplate reader (Excitation: 340-380 nm, Emission: 440-460 nm)

Procedure:

Substrate Preparation: Prepare a 2x serial dilution of the Boc-Lys(Ac)-AMC substrate in

HDAC Assay Buffer. A typical starting concentration might be 512 µM, diluted down through

several concentrations to cover a range well below and above the expected Km.

Enzyme Preparation: Dilute the HDAC enzyme to a final working concentration in cold HDAC

Assay Buffer. The optimal concentration should be determined empirically but is often in the

low nanomolar range (e.g., 4.5 nM for HDAC1).

Reaction Setup:
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To the wells of a black microplate, add 25 µL of HDAC Assay Buffer.

Add 25 µL of each substrate dilution to respective wells.

To initiate the reaction, add 50 µL of the diluted HDAC enzyme solution to each well.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation

time should be optimized to ensure the reaction is in the linear range.

Development:

Stop the HDAC reaction by adding 50 µL of Developer Solution containing trypsin. To

ensure the HDAC reaction is fully stopped, a potent inhibitor like SAHA can be included in

the developer solution (e.g., final concentration of 5 µM).

Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated

substrate and release of AMC.

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with

excitation at 340-380 nm and emission at 440-460 nm.

Data Analysis:

Subtract the background fluorescence from wells containing no enzyme.

Plot the initial reaction velocity (rate of fluorescence increase) against the substrate

concentration.

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to

determine the Km and Vmax values. A Lineweaver-Burk plot (1/velocity vs. 1/[substrate])

can also be used for visualization and analysis.

Protocol 2: IC50 Determination for HDAC Inhibitors
This protocol outlines a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific HDAC isoform.

Materials:
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Same as Protocol 1, with the addition of the test inhibitor compound.

Procedure:

Inhibitor Preparation: Prepare a serial dilution of the HDAC inhibitor in HDAC Assay Buffer

containing a small amount of DMSO to ensure solubility. It is common to perform a 10-point,

3-fold serial dilution.

Reaction Setup:

Add 50 µL of HDAC Assay Buffer to all wells.

Add 10 µL of the inhibitor dilutions to the sample wells. Add 10 µL of buffer with DMSO for

the positive control (100% activity) and a potent inhibitor like TSA for the negative control

(0% activity).

Enzyme Addition and Pre-incubation:

Add 20 µL of diluted HDAC enzyme to each well.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Reaction Initiation: Add 20 µL of the fluorogenic HDAC substrate (at a concentration near the

Km value) to each well to start the reaction.

Incubation: Incubate the plate at 37°C for 30-60 minutes.

Development: Add 20 µL of the Developer Solution (trypsin) to each well. Incubate at 37°C

for 15-30 minutes.

Fluorescence Measurement: Read the fluorescence intensity as described in Protocol 1.

Data Analysis:

Subtract the background fluorescence.

Normalize the data by setting the fluorescence of the DMSO-treated wells to 100% activity

and the fluorescence of the potent inhibitor control to 0% activity.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Experimental workflow for a fluorogenic HDAC kinetic assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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